(E)-10-Phenyl-3-decen-2-one, also known as 3-decen-2-one, is an organic compound classified as an aliphatic ketone. It is recognized for its role as a plant growth regulator and is primarily used in agricultural applications, particularly as a sprout inhibitor for potatoes. This compound is naturally occurring and has been associated with various biochemical activities that affect plant physiology.
This compound can be derived from various natural sources, including certain fruits and vegetables. It is also synthesized in laboratory settings for commercial and research purposes. The compound's presence in food products contributes to its classification as a flavoring agent, enhancing the sensory qualities of food items.
(E)-10-Phenyl-3-decen-2-one falls under the category of biochemical pesticides, specifically targeting sprouting in stored potatoes. It is classified as a low-risk substance concerning human health when used according to established guidelines. The European Union and other regulatory bodies have recognized its potential for safe application in agricultural practices.
The synthesis of (E)-10-Phenyl-3-decen-2-one can be achieved through various chemical methods, including:
The synthesis often involves controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, the use of solvents like dichloromethane or ethanol can influence the reaction kinetics and product stability.
The molecular formula for (E)-10-Phenyl-3-decen-2-one is . Its structure features a long carbon chain with a phenyl group attached, contributing to its unique properties. The double bond between carbon atoms 3 and 4 (counting from the ketone) is crucial for its reactivity.
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+
This data aids in understanding its chemical behavior and interactions with other molecules.
(E)-10-Phenyl-3-decen-2-one participates in several chemical reactions, including:
The kinetics and thermodynamics of these reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism by which (E)-10-Phenyl-3-decen-2-one acts as a plant growth regulator involves interference with membrane integrity in plant cells. This disruption leads to increased oxidative stress, which ultimately results in desiccation and necrosis of meristematic tissues responsible for sprouting.
Research indicates that exposure to this compound significantly alters respiration rates in tubers, thereby inhibiting sprout development without adversely affecting potato quality during storage .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3